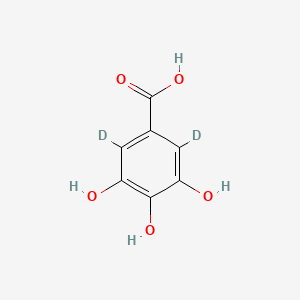

Gallic acid-d2

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dideuterio-3,4,5-trihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTHITQWFMADLM-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)O)O)[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Application of 3,4,5-Trihydroxybenzoic acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 3,4,5-Trihydroxybenzoic acid-d2 (gallic acid-d2), a deuterated analog of the naturally occurring phenolic compound, gallic acid. This document details a feasible synthesis protocol, summarizes key quantitative data, and outlines its primary application as an internal standard in quantitative analysis.

Introduction

3,4,5-Trihydroxybenzoic acid, commonly known as gallic acid, is a natural polyhydroxyphenolic compound found in a variety of plants, including tea leaves, oak bark, and various fruits.[1] It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties.[2] The deuterated form, 3,4,5-Trihydroxybenzoic acid-d2, in which the hydrogen atoms at positions 2 and 6 of the aromatic ring are replaced with deuterium, serves as a crucial tool in analytical chemistry. Its primary application is as an internal standard for the precise quantification of gallic acid in biological matrices and other complex samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of 3,4,5-Trihydroxybenzoic acid-d2, based on data from commercial suppliers.

| Property | Value | Reference |

| Formal Name | 3,4,5-trihydroxy-benzoic-2,6-d2 acid | [3] |

| Synonyms | This compound, 3,4,5-Trihydroxybenzoic Acid-d2 | [3] |

| CAS Number | 294660-92-7 | [3] |

| Molecular Formula | C₇H₄D₂O₅ | [3] |

| Formula Weight | 172.1 g/mol | [3] |

| Purity (Isotopic) | ≥99% deuterated forms (d₁-d₂) | [3] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 5 mg/ml | [3] |

Synthesis Pathway

The synthesis of 3,4,5-Trihydroxybenzoic acid-d2 can be achieved through a direct, acid-catalyzed hydrogen-deuterium (H/D) exchange reaction with the non-labeled gallic acid. This method is effective for deuterating the aromatic protons of phenols. A polymer-supported acid catalyst, such as Amberlyst-15, is particularly suitable for this transformation due to its ease of use and separation from the reaction mixture.

The proposed synthesis pathway involves the electrophilic substitution of the aromatic protons at the ortho positions (2 and 6) of the benzoic acid ring with deuterium from deuterium oxide (D₂O). The reaction is driven by the acidic environment provided by the catalyst.

Synthesis of 3,4,5-Trihydroxybenzoic acid-d2

Experimental Protocols

Synthesis of 3,4,5-Trihydroxybenzoic acid-d2

This protocol is based on a general procedure for the deuteration of phenols using a polymer-supported acid catalyst.

Materials:

-

3,4,5-Trihydroxybenzoic acid (gallic acid)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Amberlyst-15 (dry)

-

Reaction vessel suitable for heating under an inert atmosphere

Procedure:

-

To a solution of 3,4,5-Trihydroxybenzoic acid in deuterium oxide, add dry Amberlyst-15 catalyst.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for an extended period to facilitate the H/D exchange.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The Amberlyst-15 catalyst is removed by filtration.

-

The deuterium oxide is removed under reduced pressure to yield the crude deuterated product.

-

The product can be further purified by recrystallization.

Characterization: The successful incorporation of deuterium and the purity of the final product should be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the disappearance or significant reduction of the signals corresponding to the aromatic protons at the 2 and 6 positions. ¹³C NMR can also be used to confirm the structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will show an increase in the molecular weight corresponding to the incorporation of two deuterium atoms. The isotopic enrichment can also be determined from the mass spectrum.

Application: Internal Standard in LC-MS/MS Analysis

3,4,5-Trihydroxybenzoic acid-d2 is an ideal internal standard for the quantification of gallic acid in complex matrices due to its similar chemical and physical properties to the analyte, while being distinguishable by its mass.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of gallic acid in a biological sample using 3,4,5-Trihydroxybenzoic acid-d2 as an internal standard.

LC-MS/MS quantification workflow

Representative LC-MS/MS Method Parameters

The following table provides typical parameters for an LC-MS/MS method for the quantification of gallic acid using its deuterated internal standard.

| Parameter | Typical Value |

| Chromatography | |

| Column | C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2 - 0.8 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS/MS Transition (Gallic Acid) | m/z 169.0 → 125.0 |

| MS/MS Transition (this compound) | m/z 171.0 → 127.0 (predicted) |

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the native compound, the deuterated standard, and their application in quantitative analysis.

Relationship between gallic acid and its deuterated standard

Conclusion

3,4,5-Trihydroxybenzoic acid-d2 is a valuable tool for researchers in the fields of pharmacokinetics, metabolomics, and food science. The synthesis via acid-catalyzed hydrogen-deuterium exchange provides a straightforward method for its preparation. Its use as an internal standard in LC-MS/MS analysis allows for accurate and precise quantification of gallic acid in various complex samples, which is essential for understanding its biological roles and potential therapeutic applications.

References

In-Depth Technical Guide to Gallic Acid-d2 (CAS: 294660-92-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gallic acid-d2 (CAS: 294660-92-7), a deuterated analog of the naturally occurring phenolic compound, gallic acid. This document collates essential chemical, physical, and biological data, alongside practical experimental methodologies, to support its application in research and development.

Core Compound Information

This compound, also known as 3,4,5-Trihydroxybenzoic acid-d2, is primarily utilized as an internal standard for the precise quantification of gallic acid in various biological and environmental samples using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Its isotopic labeling ensures that it co-elutes with the unlabeled gallic acid but is distinguishable by its mass, allowing for accurate correction of analytical variations.

The unlabeled form, gallic acid, is a well-documented antioxidant with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] It is a potent free radical scavenger and has been shown to inhibit enzymes like cyclooxygenase-2 (COX-2).[4] The availability of a stable isotope-labeled standard like this compound is crucial for pharmacokinetic and metabolic studies of gallic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 294660-92-7 | [1][2][6] |

| Molecular Formula | C₇H₄D₂O₅ | [1][4] |

| Molecular Weight | 172.13 g/mol | [4][5][6][7] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% atom D | [5] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mLEthanol: 5 mg/mL | [1][3] |

| SMILES | OC(C1=C([2H])C(O)=C(C(O)=C1[2H])O)=O | [4] |

| InChI | InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)/i1D,2D | [1][8] |

Experimental Protocols

Quantification of Gallic Acid using LC-MS with this compound as an Internal Standard

This section outlines a general methodology for the quantification of gallic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing this compound at a known concentration (e.g., 100 ng/mL).

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions:

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration at initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions:

-

Gallic acid: Q1 m/z 169.0 -> Q3 m/z 125.0

-

This compound: Q1 m/z 171.0 -> Q3 m/z 127.0

-

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of gallic acid to this compound against the concentration of the gallic acid standards.

-

Determine the concentration of gallic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Methodologies and Pathways

Experimental Workflow for Sample Analysis

The following diagram illustrates the general workflow for quantifying gallic acid using this compound.

Caption: Workflow for Gallic Acid Quantification.

Putative Signaling Pathway Inhibition by Gallic Acid

While this compound's primary role is as an analytical standard, the biological effects of its parent compound are of significant interest. Gallic acid is known to inhibit the cyclooxygenase-2 (COX-2) pathway, which is involved in inflammation and pain.

Caption: Gallic Acid's Inhibition of the COX-2 Pathway.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. gallic acid suppliers USA [americanchemicalsuppliers.com]

- 6. This compound | CAS 294660-92-7 | LGC Standards [lgcstandards.com]

- 7. Gallic acid D2 (2,6 D2) | CymitQuimica [cymitquimica.com]

- 8. This compound | CAS 294660-92-7 | LGC Standards [lgcstandards.com]

A Technical Guide to the Physical and Chemical Properties of Deuterated Gallic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, either in its free state or as part of hydrolyzable tannins.[1][2] It is widely recognized for its potent antioxidant, anti-inflammatory, and antineoplastic properties, making it a subject of significant interest in pharmaceutical research and drug development.[3][4] The process of deuteration, where one or more hydrogen atoms in a molecule are replaced by their stable isotope deuterium, is a critical strategy in modern pharmacology and analytical chemistry. Deuterated compounds, such as deuterated gallic acid, serve as invaluable internal standards for quantitative analysis by mass spectrometry and can exhibit an altered metabolic profile due to the kinetic isotope effect, potentially leading to improved pharmacokinetic properties.[5][6]

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated gallic acid, with a focus on Gallic Acid-d2 (3,4,5-trihydroxy-benzoic-2,6-d2 acid), the common commercially available form.[7] It includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visualizations of relevant biological pathways to support its application in research and development.

Physical Properties

The physical properties of deuterated gallic acid are nearly identical to its non-deuterated counterpart, with the primary difference being its molecular weight. The following tables summarize key physical data for both compounds for comparative purposes.

Table 1: General Physical Properties

| Property | Gallic Acid (Non-Deuterated) | Deuterated Gallic Acid (d2) | Source(s) |

| Appearance | Colorless or slightly yellow crystalline needles or prisms | Crystalline solid | [8][9] |

| Molecular Formula | C₇H₆O₅ | C₇H₄D₂O₅ | [7][8] |

| Molecular Weight | 170.12 g/mol | 172.1 g/mol | [7][8] |

| Melting Point | Decomposes at 235-240 °C | Not available (expected to be similar) | [8] |

| Density | ~1.7 g/cm³ at 20°C | Not available (expected to be similar) | [10] |

| logP | 0.70 | Not available (expected to be similar) | [8] |

| pKa | 4.41 (first carboxylic proton) | Not available (expected to be similar) |

Table 2: Solubility Data

| Solvent | Gallic Acid (Non-Deuterated) | Deuterated Gallic Acid (d2) | Source(s) |

| Water | 1 g in 87 mL (11.5 mg/mL) at 25°C | Not specified | [8] |

| Boiling Water | 1 g in 3 mL | Not specified | [8] |

| Ethanol | 1 g in 6 mL (~167 mg/mL) | ~5 mg/mL | [7][8] |

| DMSO | Soluble | ~30 mg/mL | [7][9] |

| DMF | ~25 mg/mL | ~30 mg/mL | [7][9] |

| PBS (pH 7.2) | ~2 mg/mL | 0.25 mg/mL (in 1:3 DMSO:PBS) | [7][9] |

| Ether | 1 g in 100 mL | Not specified | [8] |

| Glycerol | 1 g in 10 mL | Not specified | [8] |

| Acetone | 1 g in 5 mL | Not specified | [8] |

| Benzene, Chloroform | Practically insoluble | Not specified | [8] |

Chemical Properties and Reactivity

Isotopic Purity and Stability

Deuterated gallic acid intended for use as an internal standard typically has an isotopic purity of ≥99%.[7] The stability of the compound is a critical consideration; it is reported to be sensitive to moisture and air. For long-term storage, it is recommended to keep it at -20°C under an inert gas, where it should be stable for at least two years.[9] Alkaline solutions of gallic acid are susceptible to oxidation by air.[11]

Antioxidant Activity

Gallic acid is a potent antioxidant, a property conferred by its three hydroxyl groups.[12][13] It functions by scavenging free radicals and chelating metal ions.[12] The deuteration on the aromatic ring is not expected to fundamentally alter this mechanism. The antioxidant activity of non-deuterated gallic acid has been quantified in various assays, demonstrating IC₅₀ values of 9.4 µM for scavenging DPPH radicals and 1.51 µM for inhibiting microsomal lipid peroxidation.[9] These values serve as a reliable benchmark for the deuterated analogue.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of deuterated gallic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure and the position of deuterium labeling. The ¹H NMR spectrum of this compound would be expected to show the absence of the aromatic proton signals corresponding to the H-2 and H-6 positions when compared to the non-deuterated standard.

Table 3: NMR Data for Gallic Acid (Non-Deuterated) in Acetone-d₆

| Nucleus | Chemical Shift (δ ppm) | Description | Source(s) |

| ¹H NMR | 7.14 | s, 2H (H-2, H-6) | [14][15] |

| 3.08 | sa, 4H (OH-3, OH-4, OH-5, COOH) | [14][15] | |

| ¹³C NMR | 166.82 | COOH | [14] |

| 145.11 | C-3, C-5 | [14] | |

| 137.77 | C-4 | [14] | |

| 121.15 | C-1 | [14] | |

| 109.22 | C-2, C-6 | [14] |

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which deuterated gallic acid is employed, serving as an ideal internal standard for quantification.[7] In high-resolution mass spectrometry (HRMS), the deuterated form is easily distinguished from its native counterpart by its increased mass. The fragmentation pattern in MS/MS analysis remains similar to the non-deuterated compound, with characteristic losses of H₂O and CO₂.[16]

Experimental Protocols

Detailed and validated protocols are crucial for the reliable application of deuterated gallic acid in a research setting.

Protocol 4.1: Conceptual Synthesis Workflow

While various specific methods exist, a general workflow for the synthesis of deuterated compounds can be conceptualized. This often involves H/D exchange reactions on a suitable precursor.

Caption: Conceptual workflow for the synthesis and quality control of deuterated gallic acid.

Protocol 4.2: Determination of Isotopic Purity by LC-HRMS

This protocol outlines the steps to accurately determine the isotopic enrichment of a deuterated gallic acid sample using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[17][18][19]

-

Sample Preparation:

-

Accurately weigh and dissolve the deuterated gallic acid sample in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

-

-

LC-HRMS Conditions (Illustrative):

-

LC System: UHPLC system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient appropriate to elute gallic acid with good peak shape.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

MS System: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Mode: Full scan from m/z 100-200 with high resolution (>20,000).

-

-

Data Analysis:

-

Integrate the chromatographic peak corresponding to gallic acid.

-

Extract the ion chromatograms (EICs) for the monoisotopic masses of each expected isotopologue from the full scan data. For this compound, this would include:

-

d0 (unlabeled): C₇H₅O₅⁻ (m/z ~169.01)

-

d1 (singly labeled): C₇H₄DO₅⁻ (m/z ~170.02)

-

d2 (doubly labeled): C₇H₃D₂O₅⁻ (m/z ~171.02)

-

-

Integrate the peak area for each EIC.

-

Calculate the isotopic purity using the following formula:

-

% Isotopic Purity (d2) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100

-

-

Caption: Workflow for determining isotopic purity of deuterated gallic acid via LC-HRMS.

Biological Context: Gallic Acid Signaling Pathways

For drug development professionals, understanding the mechanism of action of the parent compound is essential. Gallic acid exerts its therapeutic effects, particularly its anticancer properties, by modulating several key cellular signaling pathways.[20] Deuteration is unlikely to change these targets but may affect the compound's potency and duration of action.

Gallic acid has been shown to:

-

Inhibit the pro-survival PI3K/AKT/EGFR signaling pathway.[21][22]

-

Activate the pro-apoptotic MAPK (ERK, JNK, p38) signaling pathways.[21]

-

Inhibit the Wnt/β-catenin pathway, which is implicated in cell proliferation and invasion.[22][23]

-

Modulate the JAK/STAT3 signaling pathway, affecting apoptosis-related proteins.[24]

These interactions lead to reduced cancer cell proliferation, decreased invasion, and induction of apoptosis.[20][21][24]

Caption: Key signaling pathways modulated by gallic acid leading to its anticancer effects.

Conclusion

Deuterated gallic acid is a vital tool for researchers in analytical chemistry and drug development. Its physical and chemical properties are closely aligned with its non-deuterated protium analogue, making it an excellent internal standard for precise quantification in complex biological matrices. The protocols provided herein for synthesis, purity assessment, and analysis, along with an understanding of the parent compound's biological activity, equip scientists with the necessary information to effectively utilize deuterated gallic acid in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Gallic acid synthesis - chemicalbook [chemicalbook.com]

- 3. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Gallic Acid | C7H6O5 | CID 370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. Gallic acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Antimelanogenic and antioxidant properties of gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nuclear magnetic resonance spectroscopy data of isolated compounds from Acacia farnesiana (L) Willd fruits and two esterified derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. almacgroup.com [almacgroup.com]

- 18. researchgate.net [researchgate.net]

- 19. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. How gallic acid regulates molecular signaling: role in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Gallic acid suppresses the progression of triple-negative breast cancer HCC1806 cells via modulating PI3K/AKT/EGFR and MAPK signaling pathways [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. Gallic acid alleviates gastric precancerous lesions through inhibition of epithelial mesenchymal transition via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Gallic Acid-d2: Sourcing and Application for Researchers

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for accurate quantification in complex biological matrices. This guide provides an in-depth overview of Gallic acid-d2, a deuterated analog of the naturally occurring antioxidant Gallic acid, covering its suppliers, purchasing options, and detailed experimental applications.

This compound: Properties and Availability

This compound (3,4,5-Trihydroxybenzoic-2,6-d2 acid) is a stable, isotopically labeled form of Gallic acid. Its primary application in research is as an internal standard for the precise quantification of unlabeled Gallic acid in various samples using mass spectrometry-based techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The deuterium labels provide a distinct mass shift, allowing for clear differentiation from the endogenous analyte while maintaining similar chemical and physical properties.

Several reputable suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from a selection of these suppliers to facilitate easy comparison.

| Supplier | CAS Number | Purity | Available Quantities |

| Cayman Chemical | 294660-92-7 | ≥99% deuterated forms (d1-d2)[1] | 1 mg, 5 mg, 10 mg |

| MedChemExpress | 294660-92-7 | 99.59%[3] | 1 mg, 5 mg |

| LGC Standards | 294660-92-7 | Not specified | 2.5 mg, 10 mg, 50 mg[4] |

| Aladdin | 294660-92-7 | Not specified | 1 mg |

Purchasing Options

This compound is readily available for online purchase through the suppliers listed above. Pricing can vary based on the quantity and supplier. For instance, Aladdin offers a 1mg pack size. Researchers are advised to visit the respective supplier websites for the most current pricing and to request quotes for bulk quantities. Most suppliers provide technical data sheets and may offer certificates of analysis upon request, detailing the specific lot's purity and isotopic enrichment.

Experimental Protocols

The use of this compound as an internal standard is a well-established method for the accurate quantification of Gallic acid in biological samples. Below is a detailed methodology for a key experimental application.

Quantification of Gallic Acid in Biological Samples using LC-MS/MS

This protocol is adapted from a method for the determination of Gallic acid in rabbit serum.[5]

1. Materials and Reagents:

-

Gallic acid standard

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Rabbit serum (or other biological matrix)

-

Ethyl acetate

2. Preparation of Standard and Internal Standard Stock Solutions:

-

Prepare a stock solution of Gallic acid at a concentration of 1.00 mg/mL in methanol.

-

Prepare a stock solution of this compound at a concentration of 1.00 mg/mL in methanol. From this, prepare a working internal standard solution of 100.00 ng/mL in 40% methanol in water.[5]

3. Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 µL serum sample, add 25 µL of the 100 ng/mL this compound internal standard solution and 200 µL of 0.1 N HCl. Mix well.

-

Add 2 mL of ethyl acetate and vortex for 5 minutes.

-

Centrifuge at 2,500 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue with 200 µL of the mobile phase (e.g., 90% buffer: 10% methanol) and inject 20 µL into the LC-MS/MS system.[5]

4. LC-MS/MS Conditions:

-

LC Column: Phenomenex Luna C18, 150 x 3.9 mm, 5µm particle size[5]

-

Mobile Phase: Isocratic elution with methanol and 0.1% formic acid in water (60:40 v/v)[5]

-

Flow Rate: 0.8 mL/min[5]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in negative ion mode.[5]

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Gallic acid and this compound.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Gallic acid to this compound against the concentration of the Gallic acid standards.

-

Quantify the amount of Gallic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Gallic acid exhibits a range of biological activities, including antioxidant and anti-inflammatory effects.[6] These effects are often mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for Gallic acid quantification.

Gallic acid has been shown to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[7][8] It can inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Furthermore, Gallic acid's antioxidant properties are linked to its ability to activate the Nrf2-Keap1 signaling pathway.[9] By promoting the nuclear translocation of Nrf2, Gallic acid enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Labchem Catalog [dev.labchem.com.my]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS 294660-92-7 | LGC Standards [lgcstandards.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gallic acid: Pharmacological activities and molecular mechanisms involved in inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gallic acid attenuates LPS-induced inflammation in Caco-2 cells by suppressing the activation of the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of Gallic Acid-d2 Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Gallic acid-d2, a critical internal standard for quantitative mass spectrometry analysis. Accurate characterization of the isotopic distribution is paramount for ensuring the precision and reliability of experimental data in fields such as metabolomics, pharmacokinetics, and drug development.

Introduction to Isotopic Purity

Isotopically labeled internal standards, such as this compound, are essential for correcting sample preparation variability and matrix effects in mass spectrometry-based quantification. The accuracy of these methods is fundamentally dependent on the isotopic purity of the standard. This purity is defined by the percentage of molecules that contain the desired number of deuterium atoms (d2) and the relative abundance of other isotopic species, including unlabeled (d0) and partially labeled (d1) forms. The presence of significant d0 or d1 impurities can lead to an underestimation of the analyte concentration and compromise the integrity of the study.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound standards is typically high, often stated as ≥99% deuterated forms (d1+d2). However, for rigorous quantitative analysis, a detailed isotopic distribution is necessary. While specific batch-to-batch variations exist, a representative isotopic distribution for a high-purity this compound standard is presented in Table 1. This data is compiled based on typical specifications from various suppliers and the analysis of similar deuterated standards.

Table 1: Representative Isotopic Distribution of a High-Purity this compound Standard

| Isotopic Species | Notation | Representative Abundance (%) |

| Unlabeled Gallic acid | d0 | < 0.5 |

| Gallic acid-d1 | d1 | < 1.0 |

| This compound | d2 | > 98.5 |

Note: These values are representative and may not reflect the exact isotopic distribution of a specific lot. It is crucial to consult the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) for quantitative distribution and Nuclear Magnetic Resonance (NMR) Spectroscopy for confirming the position of deuteration. High-Performance Liquid Chromatography (HPLC) is employed for the separation of Gallic acid from potential impurities prior to MS analysis.

High-Performance Liquid Chromatography (HPLC) Method for Separation

A robust HPLC method is essential to separate Gallic acid from any chemical impurities that could interfere with the isotopic purity assessment.

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be:

-

0-10 min: 10% to 25% B

-

10-20 min: 25% to 60% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 272 nm.

-

Injection Volume: 10 µL.

Mass Spectrometry (MS) for Isotopic Distribution

High-resolution mass spectrometry is the gold standard for quantifying the relative abundances of different isotopic species.

-

Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic acids like gallic acid.

-

Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-200). The theoretical monoisotopic mass of the deprotonated unlabeled Gallic acid is 169.0142 g/mol , and for this compound it is 171.0267 g/mol .

-

Data Analysis:

-

Extract the ion chromatograms for the m/z values corresponding to the deprotonated ions of d0, d1, and d2 species.

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each species relative to the total integrated area of all isotopic peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation

NMR spectroscopy is a powerful tool for confirming the location of the deuterium labels and can also provide an independent measure of isotopic enrichment.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a sufficient amount of the this compound standard in a suitable deuterated solvent (e.g., methanol-d4 or DMSO-d6).

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

The absence or significant reduction in the intensity of the proton signals at the 2 and 6 positions of the aromatic ring confirms the location of the deuterium labels.

-

Quantitative ¹H NMR (qNMR) can be used to estimate isotopic purity by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal (if one were present and well-resolved).

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

A signal in the ²H spectrum at the chemical shift corresponding to the aromatic protons confirms the incorporation of deuterium at those positions.

-

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical relationship between isotopic purity and analytical accuracy.

Caption: Experimental workflow for determining the isotopic purity of this compound.

Caption: Logical relationship between isotopic purity and analytical accuracy.

Conclusion

The accurate determination of the isotopic purity of this compound standards is a prerequisite for reliable quantitative analysis. This guide has outlined the critical aspects of isotopic purity, provided representative quantitative data, and detailed the experimental protocols necessary for its verification. By employing a combination of HPLC, high-resolution MS, and NMR spectroscopy, researchers can ensure the quality of their internal standards, thereby enhancing the accuracy and reproducibility of their scientific findings. Adherence to these principles is essential for professionals in drug development and various research fields who rely on precise analytical measurements.

An In-Depth Technical Guide to Gallic Acid-d2: Molecular Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of gallic acid-d2, a deuterated form of the naturally occurring phenolic compound, gallic acid. This document details its molecular characteristics, outlines experimental protocols for its analysis, and illustrates its application in quantitative research and its relevance to cellular signaling pathways.

Core Molecular Data

This compound is a stable, isotopically labeled version of gallic acid, where two hydrogen atoms on the aromatic ring have been replaced by deuterium. This substitution results in a minimal change in its chemical properties but a distinct increase in its molecular mass, making it an ideal internal standard for mass spectrometry-based quantification of gallic acid.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Gallic Acid | C₇H₆O₅ | 170.12[1][2][3][4] |

| This compound | C₇H₄D₂O₅ | 172.13[5][6][7] |

Experimental Protocols

The accurate determination of gallic acid in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a deuterated internal standard like this compound is the gold standard for such quantitative analyses using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Gallic Acid in Plasma using this compound Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of gallic acid in a biological matrix, such as plasma or serum, using this compound as an internal standard.

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve gallic acid and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the gallic acid stock solution with a methanol-water mixture to create calibration standards at various concentrations.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) with the same diluent.

-

QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with the gallic acid stock solution.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

-

Add 200 µL of 0.1 N HCl and mix well.

-

Add 2 mL of ethyl acetate to precipitate the plasma proteins.

-

Vortex the mixture for 5 minutes, followed by centrifugation at 2,500 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., Phenomenex Luna C18, 150 x 3.9 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of methanol and 0.1% formic acid in water (e.g., 60:40 v/v).

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Gallic Acid Transition: m/z 169.0 → 125.0[8]

-

This compound Transition: m/z 171.0 → 127.0 (Note: The exact m/z will depend on the specific deuteration pattern).

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of gallic acid to this compound against the concentration of the calibration standards.

-

Determine the concentration of gallic acid in the plasma samples and QC samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Workflows and Signaling Pathways

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical steps involved in using this compound as an internal standard for the accurate quantification of gallic acid in a sample.

Caption: Workflow for quantitative analysis using an internal standard.

Gallic Acid and the PI3K/Akt/mTOR Signaling Pathway

Gallic acid has been shown to exert anti-cancer and anti-inflammatory effects by modulating various cellular signaling pathways. One of the key pathways it influences is the PI3K/Akt/mTOR pathway, which is often dysregulated in diseases like cancer.

Caption: Gallic acid's inhibitory effect on the PI3K/Akt/mTOR pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 7. Simultaneous Quantification of Gallic Acid, Bergenin, Epicatechin, Epicatechin Gallate, Isoquercitrin, and Quercetin-3-Rhamnoside in Rat Plasma by LC-MS/MS Method and Its Application to Pharmacokinetics after Oral Administration of Ardisia japonica Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Solubility Profile of Gallic Acid-d2: A Technical Guide for Researchers

This guide provides an in-depth overview of the solubility of Gallic acid-d2 (Deuterated Gallic Acid), a critical parameter for its application in research, particularly in drug development and metabolic studies. Understanding the solubility of this isotopically labeled compound in various solvents is essential for accurate experimental design, formulation, and in vitro/in vivo studies. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear reference for researchers preparing solutions for experimental use.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[1][2] |

| Dimethyl sulfoxide (DMSO) | 30[1][2] |

| Ethanol | 5[1][2] |

| DMSO:PBS (pH 7.2) (1:3) | 0.25[1][2] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The "shake-flask" method is a widely recognized and accepted "gold standard" for determining equilibrium solubility due to its simplicity and reliability in achieving a true thermodynamic equilibrium[5][6].

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is quantified using a suitable analytical technique.

Detailed Methodology

1. Preparation of a Saturated Solution:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility.

-

Add the solid to a sealed, temperature-controlled container (e.g., a glass vial or flask) containing a precise volume of the chosen solvent.

2. Equilibration:

-

Agitate the container at a constant temperature using a mechanical shaker or magnetic stirrer.

-

The agitation period is crucial and should be long enough to ensure equilibrium is reached, typically ranging from 24 to 72 hours[5].

3. Phase Separation:

-

Once equilibrium is established, the undissolved solid must be separated from the saturated solution.

-

This is commonly achieved through centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute[5].

4. Quantification of the Solute:

-

The concentration of this compound in the clear, saturated filtrate is then determined.

-

High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose[5]. A calibration curve using standard solutions of this compound of known concentrations must be generated for accurate quantification.

5. Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of this compound.

References

A Technical Guide to the Natural Isotopic Abundance of Gallic Acid

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of the constituent elements of gallic acid. It includes baseline isotopic data, detailed experimental protocols for isotope ratio analysis, and a visual workflow to support researchers in analytical chemistry, pharmacology, and drug development.

Introduction to Gallic Acid and its Isotopic Signature

Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid with the chemical formula C₇H₆O₅.[1][2][3] It occurs naturally in a variety of plant sources, including gallnuts, tea leaves, and oak bark, both in its free form and as a component of hydrolyzable tannins.[1][4] Its significant antioxidant, anti-inflammatory, and antineoplastic properties make it a molecule of high interest in pharmaceutical research.

Understanding the natural isotopic abundance of gallic acid's constituent elements—carbon, hydrogen, and oxygen—is fundamental for a range of analytical applications. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy rely on this baseline information. Isotope ratio analysis can be used to trace the metabolic pathways of gallic acid, verify the authenticity of natural health products, and understand the biogeochemical origins of the plant sources from which it is derived.[5][6]

Data Presentation: Natural Abundance of Constituent Isotopes

The isotopic composition of a gallic acid molecule is determined by the natural abundances of the stable isotopes of carbon, hydrogen, and oxygen. While these abundances are relatively constant, slight variations can occur due to kinetic and thermodynamic fractionation effects in biological and geological systems.[5][7] The globally accepted average abundances are presented below.

Table 1: Natural Abundance of Stable Isotopes in Gallic Acid (C₇H₆O₅)

| Element | Isotope | Isotopic Mass (Da) | Natural Abundance (Atom %) |

| Carbon | ¹²C | 12.000000 | 98.93% |

| ¹³C | 13.003355 | 1.07% | |

| Hydrogen | ¹H (Protium) | 1.007825 | 99.985% |

| ²H (Deuterium) | 2.014102 | 0.015% | |

| Oxygen | ¹⁶O | 15.994915 | 99.757% |

| ¹⁷O | 16.999132 | 0.038% | |

| ¹⁸O | 17.999160 | 0.205% |

Note: Data compiled from various sources.[8][9][10][11][12][13][14][15][16] The radioactive isotope of hydrogen, ³H (Tritium), occurs in trace amounts and is not included in this table of stable isotopes.[10][11][17]

Experimental Protocols: Isotope Ratio Mass Spectrometry (IRMS)

The high-precision measurement of natural isotopic abundances in organic compounds like gallic acid is performed using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS) .[18][19][20] This technique allows for the determination of the isotope ratios (e.g., ¹³C/¹²C, ²H/¹H, ¹⁸O/¹⁶O) of the bulk material.

3.1. Sample Preparation

-

Extraction & Purification: Gallic acid must first be isolated from its plant matrix. This typically involves solvent extraction followed by purification using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the sample is free of contaminants that could alter the isotopic measurement.

-

Drying & Weighing: The purified gallic acid sample is lyophilized or oven-dried to remove all water. A precise sub-milligram quantity of the sample is weighed into a small tin (for C/N analysis) or silver (for H/O analysis) capsule.

3.2. Elemental Analysis and Gas Conversion The core of the EA-IRMS protocol is the quantitative conversion of the solid sample into simple, pure gases.[21][22]

-

For δ¹³C Analysis (Combustion): The tin-encapsulated sample is dropped into a high-temperature (≈1000 °C) combustion reactor. In the presence of a pulse of pure oxygen, the sample undergoes flash combustion, converting all organic carbon into carbon dioxide (CO₂).[21] Other byproducts are scrubbed, and the CO₂ is chromatographically separated.

-

For δ²H and δ¹⁸O Analysis (Pyrolysis): The silver-encapsulated sample is dropped into a high-temperature (≈1450 °C) pyrolysis reactor, typically containing glassy carbon.[21] In an oxygen-free environment, the sample is thermally decomposed (pyrolyzed). Hydrogen is converted to H₂ gas, and oxygen is converted to carbon monoxide (CO). The gases are then separated by a gas chromatography (GC) column.[19][22]

3.3. IRMS Measurement

-

Gas Introduction: The purified analyte gas (CO₂, H₂, or CO) flows from the GC column into the ion source of the mass spectrometer via a continuous flow interface.[22]

-

Ionization: Within the ion source, the gas molecules are ionized by a beam of electrons, creating a stream of positive ions.

-

Mass Separation: The ions are accelerated and focused into a tight beam, which then passes through a powerful magnetic field. The magnetic field deflects the ions according to their mass-to-charge (m/z) ratio; lighter isotopologues (e.g., ¹²CO₂) are deflected more than their heavier counterparts (e.g., ¹³CO₂).[22]

-

Detection: The separated ion beams are simultaneously collected by multiple Faraday cup detectors, allowing for the precise measurement of the ratio of the different isotopologues.

-

Data Reporting: The measured ratios are reported in delta (δ) notation, expressed in parts per thousand (‰), relative to international standards (e.g., Vienna Pee Dee Belemnite (VPDB) for carbon, Vienna Standard Mean Ocean Water (VSMOW) for hydrogen and oxygen).[7]

Mandatory Visualization: Analytical Workflow

The following diagram illustrates the complete workflow for determining the isotopic abundance of gallic acid using EA-IRMS.

Caption: Workflow for EA-IRMS analysis of gallic acid's isotopic composition.

References

- 1. Gallic acid - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. Gallic acid | 149-91-7 [chemicalbook.com]

- 4. alignchemical.com [alignchemical.com]

- 5. web.gps.caltech.edu [web.gps.caltech.edu]

- 6. Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 8. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ck12.org [ck12.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. The abundance of isotopes of hydrogen is as follows:${\\text{Isotope}}$$\\% {\\text{natural abundance}}$${\\text{Molar mass}}$$^1H$$99.985$$1$$^2H$$0.015$$2$Calculate the mass of the hydrogen atom.A) $1.00015u$ B) $1.00025u$C) $1.00035u$D) $1.00005u$ [vedantu.com]

- 14. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 15. WebElements Periodic Table » Oxygen » isotope data [webelements.com]

- 16. Education - Stable Isotopes NOAA GML [gml.noaa.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. hilo.hawaii.edu [hilo.hawaii.edu]

- 19. openpub.fmach.it [openpub.fmach.it]

- 20. Elemental analyzer inlets for high-performance EA-IRMS - Elementar [elementar.com]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

The Role of Gallic Acid-d2 in Advancing Metabolomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of metabolomics, the pursuit of accurate and reproducible quantification of small molecules is paramount. Stable isotope-labeled internal standards have emerged as an indispensable tool, and among them, Gallic acid-d2 (3,4,5-trihydroxybenzoic-2,6-d2 acid) is proving to be a valuable asset for researchers investigating the multifaceted roles of gallic acid. This technical guide provides an in-depth exploration of the applications of this compound in metabolomics, offering detailed experimental protocols, comprehensive quantitative data, and visualizations of relevant metabolic and signaling pathways. Gallic acid, a naturally occurring phenolic acid found in numerous plants, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding its metabolic fate and its influence on cellular signaling is crucial for harnessing its therapeutic potential. This compound, by virtue of its isotopic labeling, serves as an ideal internal standard for mass spectrometry-based quantification, enabling precise measurement of endogenous gallic acid levels in various biological matrices. This guide will delve into the practical applications of this compound, from its use in stable isotope dilution mass spectrometry for accurate quantification to its potential role in metabolic flux analysis to trace the intricate pathways of gallic acid metabolism.

Core Applications of this compound in Metabolomics

The primary application of this compound in metabolomics is as an internal standard for the accurate quantification of unlabeled (endogenous) gallic acid using the stable isotope dilution (SID) method coupled with liquid chromatography-mass spectrometry (LC-MS). The key advantages of using a stable isotope-labeled internal standard like this compound include:

-

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since this compound is chemically identical to gallic acid, it co-elutes during chromatography and experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these effects can be effectively normalized.

-

Compensation for Sample Preparation Variability: Losses can occur during various stages of sample preparation, such as extraction, evaporation, and reconstitution. Adding a known amount of this compound at the beginning of the workflow allows for the correction of these losses, as both the analyte and the standard are affected similarly.

-

Increased Method Robustness and Accuracy: The use of a deuterated internal standard significantly improves the precision, accuracy, and reproducibility of the analytical method, making it more reliable for quantitative studies.

Beyond its role as an internal standard, deuterium-labeled compounds like this compound are instrumental in metabolic flux analysis . By introducing the labeled compound into a biological system, researchers can trace the metabolic fate of gallic acid, identify its downstream metabolites, and quantify the rates (fluxes) of the metabolic pathways in which it is involved.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the determination of gallic acid, showcasing the performance of methods that utilize this compound or other internal standards.

Table 1: LC-MS/MS Method Parameters for Gallic Acid Quantification

| Parameter | Rabbit Serum | Rat Plasma | Origanum laevigatum Extract |

| Internal Standard | This compound | Puerarin | Curcumin |

| Linearity Range | 5 - 1000 ng/mL | 0.178 - 129.537 µg/mL | Not Specified |

| LLOQ | 5.00 ng/mL | 0.178 µg/mL | 0.008 mg/L |

| LOD | Not Specified | Not Specified | 0.002 mg/L |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.99 | 0.9912 |

Table 2: Recovery and Matrix Effect Data for Gallic Acid Quantification

| Parameter | Rabbit Serum (using this compound) | Rat Plasma (using Puerarin) |

| Analyte Recovery | 63.47% (LQC), 69.64% (MQC), 69.98% (HQC) | 94.3% - 98.8% |

| Internal Standard Recovery | Not Specified | Not Specified |

| Matrix Effect (Analyte) | -0.60% | Not Specified |

| Matrix Effect (Internal Standard) | 0.28% | Not Specified |

(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)

Experimental Protocols

This section provides detailed methodologies for the quantification of gallic acid using this compound as an internal standard and a general workflow for metabolic flux analysis.

Protocol 1: Quantification of Gallic Acid in Rabbit Serum using LC-MS/MS with this compound

1. Materials and Reagents:

-

Gallic acid reference standard

-

This compound (internal standard)

-

Control rabbit serum

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

0.1 N HCl

-

Reconstitution solution (Buffer:Methanol, 90:10 v/v)

-

Deionized water

2. Preparation of Stock and Working Solutions:

-

Gallic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve gallic acid in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Gallic Acid Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 40% methanol in water for calibration curve and quality control (QC) samples.

-

This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 40% methanol in water.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To a 1.5 mL microcentrifuge tube, add 100 µL of rabbit serum sample.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 200 µL of 0.1 N HCl and mix well.

-

Add 2 mL of ethyl acetate and vortex for 5 minutes.

-

Centrifuge at 2,500 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue with 200 µL of the reconstitution solution.

-

Inject 20 µL of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

LC System: HPLC system capable of delivering a stable flow rate.

-

Column: Phenomenex Luna C18 (150 x 3.9 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Methanol and 0.1% formic acid in water (60:40 v/v).

-

Flow Rate: 0.8 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with a Turbo Ionspray source.

-

Ionization Mode: Negative ion mode.

-

MRM Transitions:

-

Gallic acid: Monitor the specific precursor to product ion transition.

-

This compound: Monitor the specific precursor to product ion transition, which will have a mass shift of +2 Da compared to gallic acid.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of gallic acid to this compound against the concentration of the calibration standards.

-

Determine the concentration of gallic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: General Workflow for Metabolic Flux Analysis using Stable Isotope Labeling

This protocol outlines the general steps involved in a metabolic flux analysis experiment.

1. Experimental Design:

-

Select the appropriate stable isotope-labeled precursor (e.g., a deuterated compound). The choice of tracer depends on the metabolic pathway of interest.

-

Determine the labeling strategy (e.g., steady-state or dynamic labeling).

-

Define the biological system (e.g., cell culture, animal model).

-

Establish the time points for sample collection.

2. Isotope Labeling:

-

Introduce the stable isotope-labeled precursor into the biological system. For cell cultures, this involves adding the labeled compound to the culture medium. For animal studies, it can be administered through diet or injection.

3. Sample Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity at the designated time points to prevent further enzymatic reactions. This is often achieved by flash-freezing in liquid nitrogen.

-

Extract the metabolites from the quenched samples using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

4. LC-MS Analysis:

-

Analyze the extracted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

The mass spectrometer is operated in a way that allows for the detection and quantification of different isotopologues (molecules of the same compound that differ in their isotopic composition).

5. Data Analysis and Flux Calculation:

-

Process the raw LC-MS data to identify and quantify the different isotopologues of the metabolites of interest.

-

Correct for the natural abundance of stable isotopes.

-

Use specialized software (e.g., INCA, Metran) to perform metabolic flux analysis. This involves fitting the experimental labeling data to a metabolic model to estimate the intracellular reaction rates (fluxes).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of gallic acid.

Methodological & Application

Application Note: Quantitative Analysis of Gallic Acid in Biological Matrices using Gallic Acid-d2 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of gallic acid in biological matrices, specifically serum, using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The protocol employs Gallic acid-d2 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications in drug development where accurate quantification of gallic acid is required.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants, fruits, and beverages.[1][2] It is known for its antioxidant, anti-inflammatory, and potential anti-cancer properties, making it a compound of significant interest in pharmaceutical and nutraceutical research.[2][3] Accurate and reliable quantification of gallic acid in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for evaluating its efficacy in preclinical and clinical studies.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry due to their ability to compensate for variations in sample preparation, chromatography, and ionization.[4] this compound, a deuterated analog of gallic acid, co-elutes with the analyte and exhibits similar ionization behavior, making it an ideal internal standard for LC-MS/MS analysis. This application note details a validated method for the determination of gallic acid in rabbit serum using this compound as the internal standard.[1]

Experimental

Materials and Reagents

-

Gallic acid (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (HPLC Grade)

-

Formic acid (Analytical Reagent Grade)

-

Ethyl acetate (HPLC Grade)

-

Hydrochloric acid (Concentrated)

-

Water (Ultrapure)

-

Rabbit Serum (or other biological matrix)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Sciex API 5500+ or equivalent)

-

Analytical Balance

-

Centrifuge

-

Vortex Mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Pipettes and general laboratory consumables

Preparation of Standard Solutions

Stock Solutions (1.00 mg/mL): Accurately weigh 5.00 mg of Gallic acid and this compound standards and transfer each into separate 5 mL volumetric flasks. Dissolve the standards in 2 mL of methanol and make up the volume to the mark with methanol to obtain a final concentration of 1.00 mg/mL for each stock solution.[1] Store stock solutions at 2-8 °C.

Working Standard Solutions: Prepare working standard solutions for calibration curve and quality control (QC) samples by serially diluting the Gallic acid stock solution with 40% methanol in water.[1]

Internal Standard Working Solution (100.00 ng/mL): Prepare the IS working solution by diluting the this compound stock solution with 40% methanol in water to a final concentration of 100.00 ng/mL.[1]

Sample Preparation (Liquid-Liquid Extraction)

-

To a 1.5 mL microcentrifuge tube, add 100 µL of serum sample.

-

Add 25 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 200 µL of 0.1 N HCl and vortex mix.[1]

-

Add 2 mL of ethyl acetate and vortex for 5 minutes.[1]

-

Centrifuge at 2,500 rpm for 5 minutes.[1]

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue with 200 µL of the reconstitution solution (90% Buffer: 10% Methanol, where the buffer is 0.1% formic acid in water).[1]

-

Inject 20 µL of the reconstituted sample into the LC-MS/MS system.[1]

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Phenomenex Luna C18, 150 x 3.9 mm, 5 µm |

| Mobile Phase | Isocratic: 60% Methanol and 40% 0.1% Formic acid in water |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | ~2 minutes |

Source:[1]

Mass Spectrometry:

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Gallic acid: m/z 169.0 → 125.0, this compound: m/z 171.0 → 127.0 (hypothetical, based on GA) |

| Collision Energy (CE) | Optimized for specific instrument |

| Declustering Potential (DP) | Optimized for specific instrument |

Note: The MRM transition for this compound is not explicitly stated in the primary source but is predicted based on the fragmentation of Gallic acid. Users should optimize MS parameters for their specific instrument. The precursor-to-product ion transition for gallic acid is m/z 169.0→125.0.[5]

Quantitative Data Summary

The following tables summarize the validation data for the quantitative analysis of gallic acid in rabbit serum.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Gallic Acid | 5.00 - 1000 | ≥ 0.99 |

Source:[1]

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 5.00 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Low QC | 15.00 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| Medium QC | 500.0 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

| High QC | 800.0 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |

Note: Specific values for precision and accuracy were not provided in the primary source but are based on typical acceptance criteria for bioanalytical method validation.

Table 3: Recovery and Matrix Effect

| QC Level | Mean Recovery (%) | Matrix Effect (%) |

| Low QC | 63.47 | < 15 |

| Medium QC | 69.64 | < 15 |

| High QC | 69.98 | < 15 |

Source:[1]

Table 4: Stability

| Stability Condition | Duration | Low QC Stability (%) | High QC Stability (%) |

| Freeze-Thaw | 3 cycles | 85-115 | 85-115 |

| Ambient Temperature | 18 hours | 85-115 | 85-115 |

| Frozen Storage (-20 °C) | 15 days | 85-115 | 85-115 |

| Frozen Storage (-70 °C) | 15 days | 85-115 | 85-115 |

Source:[1]

Visualizations

Experimental Workflow

Caption: LC-MS/MS analytical workflow for Gallic acid.

Gallic Acid-Induced Apoptosis Signaling Pathway

Caption: Gallic acid-induced apoptosis signaling pathway.

Gallic Acid and the PI3K/Akt Signaling Pathway

Caption: Gallic acid's inhibitory effect on the PI3K/Akt pathway.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of gallic acid in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision, making this protocol well-suited for demanding research and development applications. The provided validation data demonstrates the robustness of the method, and the included diagrams offer a visual representation of the experimental process and the compound's biological context. This protocol can be adapted for use with various biological matrices and LC-MS/MS systems, though re-validation is recommended.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Gallic Acid Hindered Lung Cancer Progression by Inducing Cell Cycle Arrest and Apoptosis in A549 Lung Cancer Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of gallic acid and gentisic acid in organic anion transporter expressing cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation and Use of Gallic Acid-d2 for Quantitative Analysis by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation and use of Gallic Acid-d2 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of gallic acid in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is critical for correcting variations in sample extraction, matrix effects, and instrument response, thereby ensuring high accuracy and precision in bioanalytical methods.[1][2] This note covers the preparation of standard solutions, sample extraction procedures, and recommended LC-MS/MS parameters for pharmacokinetic, metabolomic, and other quantitative studies.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in numerous plants and is known for its antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] Accurate quantification of gallic acid in complex biological samples is essential for understanding its pharmacological effects and metabolic fate. Mass spectrometry, particularly LC-MS/MS, offers high sensitivity and selectivity for this purpose.[6][7]

The gold standard for quantitative LC-MS/MS analysis involves the use of a SIL-IS.[1] this compound, where two hydrogen atoms on the aromatic ring are replaced with deuterium, is an ideal internal standard.[7][8][9] It co-elutes with the unlabeled analyte and exhibits nearly identical chemical behavior during sample preparation and ionization, yet is distinguishable by its mass-to-charge ratio (m/z).[1] This protocol details the necessary steps for its effective use in a research or drug development setting.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of stock and working solutions for gallic acid (analyte) and this compound (internal standard).

Materials:

-

Gallic Acid (≥98% purity)

-

This compound (≥99% isotopic purity)[9]

-

Methanol (HPLC or LC-MS grade)

-

Deionized Water (18.2 MΩ·cm)

-

Volumetric flasks (Class A)

-

Calibrated pipettes

Procedure:

-

Primary Stock Solutions (1.0 mg/mL):

-

Accurately weigh 5.0 mg of gallic acid and transfer it to a 5.0 mL volumetric flask.

-

Dissolve the compound in methanol and make up the volume to the mark. This is the Analyte Stock Solution.

-

Separately, accurately weigh 5.0 mg of this compound and prepare in the same manner. This is the Internal Standard (IS) Stock Solution.[7]

-

Store stock solutions at -20°C in amber vials.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions for the calibration curve by serially diluting the Analyte Stock Solution with a 50:50 methanol/water mixture. Concentrations may range from 5 ng/mL to 1000 ng/mL.[7]

-

Prepare a separate set of Quality Control (QC) samples (Low, Medium, High concentrations) from an independent stock solution weighing.[6]

-

-

Internal Standard (IS) Spiking Solution:

-

Dilute the IS Stock Solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.[7] This concentration should be optimized based on the expected analyte concentration range and instrument response.

-

Protocol 2: Sample Preparation from Plasma/Serum

This section details two common extraction methods for gallic acid from a biological matrix like plasma or serum.

Method A: Protein Precipitation (PPT)

-

Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-